what are the physicochemical properties of 5,5,5-Trifluoroleucine
what are the physicochemical properties of 5,5,5-Trifluoroleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5,5-Trifluoroleucine is a synthetic, fluorinated analog of the essential amino acid L-leucine. The strategic replacement of the terminal methyl protons of the isobutyl side chain with fluorine atoms imparts unique physicochemical properties that have garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. This guide provides an in-depth overview of the core physicochemical properties of 5,5,5-Trifluoroleucine, detailed experimental methodologies for its synthesis and analysis of its effects on protein stability, and an exploration of its potential role in cellular signaling pathways.
Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the electronic and steric properties of the leucine side chain, leading to changes in hydrophobicity, polarity, and conformational preferences. These modifications can have profound effects when 5,5,5-Trifluoroleucine is incorporated into peptides and proteins.
Core Properties
A summary of the key physicochemical properties of 5,5,5-Trifluoroleucine is presented in the table below. It is important to note that some of these values are predicted due to a lack of experimentally determined data in publicly available literature.
| Property | Value | Source |
| Chemical Structure | ChemDraw | |
| Molecular Formula | C₆H₁₀F₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 185.14 g/mol | --INVALID-LINK-- |
| Melting Point | 273-275 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 234.5 ± 40.0 °C | Predicted |
| pKa (Predicted) | Acidic pKa: 2.3 ± 0.1 Basic pKa: 9.6 ± 0.1 | Predicted |
| LogP (Predicted) | 1.3 ± 0.3 | Predicted |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 5,5,5-Trifluoroleucine
Several synthetic routes to 5,5,5-Trifluoroleucine have been reported, often involving multi-step processes. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with a trifluoromethyl-containing electrophile. The following is a generalized protocol based on reported methodologies.[1]
Materials:
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N-(Diphenylmethylene)glycine tert-butyl ester
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Lithium diisopropylamide (LDA)
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3,3,3-Trifluoro-1-iodopropane
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Tetrahydrofuran (THF), anhydrous
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Diethyl ether
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Enolate Formation: Dissolve N-(Diphenylmethylene)glycine tert-butyl ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of LDA in THF dropwise to the cooled solution and stir for 30 minutes to generate the lithium enolate.
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Alkylation: Add 3,3,3-Trifluoro-1-iodopropane to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Deprotection: Remove the solvent under reduced pressure. Dissolve the crude product in a mixture of THF and 1M HCl. Stir the solution at room temperature until the deprotection of both the imine and the tert-butyl ester is complete (monitored by TLC or LC-MS).
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Purification: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. The crude 5,5,5-Trifluoroleucine can be purified by ion-exchange chromatography or by crystallization.
Protein Stability Analysis using Differential Scanning Fluorimetry (DSF)
The incorporation of 5,5,5-Trifluoroleucine into proteins can significantly impact their thermal stability. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to assess protein stability by monitoring the temperature at which a protein unfolds.
Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic core of a protein as it unfolds upon heating, leading to an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a measure of its thermal stability.
Materials:
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Purified protein (both wild-type and 5,5,5-Trifluoroleucine-incorporated variant)
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SYPRO Orange dye (5000x stock in DMSO)
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Appropriate buffer for the protein of interest
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Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
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Protein and Dye Preparation: Prepare a working solution of the protein at a final concentration of 2-5 µM in the desired buffer. Prepare a diluted stock of SYPRO Orange dye in the same buffer.
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Assay Setup: In a 96-well PCR plate, mix the protein solution with the diluted SYPRO Orange dye. A typical final dye concentration is 5x. Include appropriate controls, such as buffer with dye only (no protein).
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Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increment the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a ramp rate of 1 °C/minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.
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Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal. The midpoint of the transition, corresponding to the Tm, can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the curve. Compare the Tm of the wild-type protein with the 5,5,5-Trifluoroleucine-containing variant to assess the change in thermal stability.

